2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol
Overview
Description
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is an organic compound with the molecular formula C15H14N2O It is a derivative of benzodiazole and phenol, characterized by the presence of a methyl group at the 2-position of the phenol ring and another methyl group at the 6-position of the benzodiazole ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the benzodiazole moiety in the given compound, have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds containing the imidazole moiety have been reported to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole-containing compounds have been reported to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Compounds containing the imidazole moiety have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . This compound can also modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, which contributes to their anticancer properties . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, contributing to its antioxidant properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can influence its bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . This method typically involves the condensation of an aldehyde, an amine, and a glyoxal in the presence of an acid catalyst. Another method is the Wallach synthesis, which involves the cyclization of o-nitroanilines with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the benzodiazole ring can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole derivative used as an anthelmintic agent.
Albendazole: Another benzimidazole derivative with similar antiparasitic properties.
Nocodazole: An antineoplastic agent that depolymerizes microtubules.
Uniqueness
2-methyl-6-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenolic and a benzodiazole moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-12-13(8-9)17-15(16-12)11-5-3-4-10(2)14(11)18/h3-8,18H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZCILYJUKTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC(=C3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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